3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

Vue d'ensemble

Description

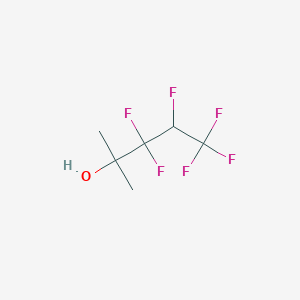

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is an organofluorine compound. It has the molecular formula C6H8F6O and a molecular weight of 210.12 g/mol .

Molecular Structure Analysis

The molecular structure of 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol consists of a pentan-2-ol backbone with a methyl group and six fluorine atoms attached .Chemical Reactions Analysis

Specific chemical reactions involving 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol are not available in the retrieved data. Organofluorine compounds, in general, are known for their reactivity, which can be influenced by the presence of fluorine atoms .Physical And Chemical Properties Analysis

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol has a molecular weight of 210.12 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Material Science

In material science, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol can be used to modify the surface properties of materials. Its fluorinated side chains can impart hydrophobicity and oleophobicity, making it useful for creating water-resistant and self-cleaning surfaces. This application is significant for developing advanced coatings and functional textiles .

Fluoropolymer Production

This compound serves as a monomer or a modifier in the production of fluoropolymers. Fluoropolymers are known for their exceptional chemical resistance and thermal stability, making them ideal for harsh environments. They are widely used in the aerospace, automotive, and electronics industries .

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms can dramatically alter a molecule’s biological activity3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol can be used to synthesize fluorinated derivatives of biologically active compounds, potentially leading to new therapeutic agents with targeted properties .

Environmental Studies

The environmental fate of fluorinated compounds is an area of active research. 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol can be used as a model compound to study the degradation and persistence of fluorinated substances in the environment. Understanding its behavior can inform the design of more environmentally benign chemicals .

Analytical Chemistry

Due to its strong electron-withdrawing fluorine atoms, 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol can be used as a standard or a reagent in various analytical techniques. It can help in the development of methods for detecting and quantifying fluorinated compounds in complex mixtures .

Biomedical Research

Fluorinated compounds often display unique interactions with biological systems. This compound could be used in biomedical research to study these interactions, such as in the development of imaging agents for magnetic resonance imaging (MRI) or positron emission tomography (PET) scans. Its fluorine atoms can be utilized for tracing biological pathways or studying the metabolism of drugs .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOBFJZDSQJNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540951 | |

| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |

CAS RN |

58380-92-0 | |

| Record name | 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)

![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)